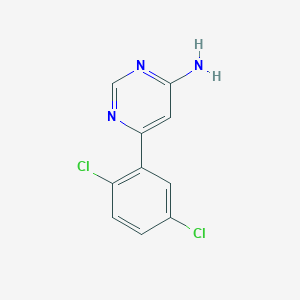

6-(2,5-Dichlorophenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(2,5-dichlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-6-1-2-8(12)7(3-6)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMWHRRSILSSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Formation via Chalcone-Guanidine Cyclization

A common approach for synthesizing 2-aminopyrimidine derivatives, including analogs of this compound, involves the condensation of chalcone precursors with guanidine carbonate. This method was exemplified in a study synthesizing various 2-aminopyrimidines by refluxing chalcones with guanidine carbonate in dimethylformamide (DMF) at elevated temperatures (~160 °C) for several hours (typically 4 hours).

Reaction Scheme :

1,3-diarylprop-2-en-1-one (chalcone) + Guanidine carbonate → 2-aminopyrimidine derivative-

- Solvent: DMF

- Temperature: 160 °C

- Time: 4 hours

-

- Straightforward synthesis from readily available chalcones

- Good yields of substituted aminopyrimidines

- Applicable to various aryl substitutions, including dichlorophenyl groups by using appropriate chalcones

Characterization :

Products are typically purified by recrystallization or chromatography and characterized by IR, NMR, and mass spectrometry.

Though this method was demonstrated with various substituents, it is adaptable for the 2,5-dichlorophenyl moiety by using the corresponding chalcone precursor.

Halogenation and Amination of Pyrimidine Precursors

Another critical step in preparing this compound is the halogenation of pyrimidines to introduce chloro substituents at the 4 and 6 positions, followed by selective amination at the 4-position.

Halogenation of 4,6-Dihydroxypyrimidine :

A patented industrial process involves treating 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a saturated hindered amine such as Hunig's base (N,N-diisopropylethylamine). This reaction converts hydroxyl groups to chloro substituents, yielding 4,6-dichloropyrimidine intermediates.-

- Reagents: POCl3, Hunig's base

- Temperature: Controlled to optimize yield

- Molar Ratios: POCl3 to 4,6-dihydroxypyrimidine typically 10:1 to 1:100

- Optional catalyst: N,N-dimethylformamide (DMF)

-

- High purity 4,6-dichloropyrimidine suitable for further functionalization

- Avoids heavy metal catalysts, reducing pollution

- Scalable for industrial production

Subsequent Amination :

The 4-chloro position of the dichloropyrimidine is then aminated with aniline derivatives or ammonia sources under acidic or neutral conditions, often in aqueous media or organic solvents. Recent studies promote water as a green solvent for amination reactions of pyrimidines, using hydrochloric acid to facilitate the substitution at elevated temperatures (around 80 °C).-

- Mix 4,6-dichloropyrimidine with aniline or ammonia in water

- Add catalytic HCl (0.1 equiv)

- Stir at 80 °C for 1–22 hours

- Isolate product by filtration and purification via silica gel chromatography

This method provides high yields (up to 89%) and environmentally friendly conditions, making it suitable for preparing this compound when the 2,5-dichlorophenyl amine is used as the nucleophile.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The chalcone-guanidine route is well-documented for synthesizing 2-aminopyrimidines but may require optimization for sterically hindered or electron-withdrawing groups like 2,5-dichlorophenyl.

The halogenation with POCl3 in the presence of hindered amines is a robust industrial method to prepare dichloropyrimidine intermediates, crucial for subsequent amination steps.

Water as a solvent for amination reactions is gaining prominence due to environmental benefits and comparable or superior yields compared to traditional organic solvents.

Avoidance of heavy metal catalysts and harsh reaction conditions is a consistent theme in modern synthetic routes for this compound, improving sustainability and scalability.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the production of advanced materials and as a building block for agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 2,5-dichlorophenyl group in the target compound provides distinct electronic and steric effects compared to 3,5-dichloro () or 2,4-dichloro () analogs. For instance, the 2,5-substitution pattern may optimize π-π stacking in receptor binding compared to bulkier 3,5-substituted derivatives .

- Amino Group Variations: Replacement of the 4-amine with N-aryl groups (e.g., 4-fluorophenyl in ) reduces basicity but enhances lipophilicity, influencing membrane permeability .

Crystallographic and Stability Insights

- Hydrogen Bonding Networks: Derivatives like 5-[(4-ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine form dimers via N—H⋯N and C—H⋯O interactions, stabilizing crystal lattices .

- π-π Stacking : The dichlorophenyl group’s orientation influences stacking distances (e.g., 3.69 Å in ), which correlates with enhanced solid-state stability .

Biological Activity

6-(2,5-Dichlorophenyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a dichlorophenyl group. Its molecular formula is C10H7Cl2N3, and it has a molecular weight of 244.09 g/mol. The presence of halogen atoms enhances its biological activity by influencing interactions with biological targets.

Target Enzymes and Pathways

This compound has been shown to inhibit various enzymes involved in inflammatory processes. Notably, it exhibits inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. The compound's IC50 values for COX-2 inhibition have been reported to be comparable to established anti-inflammatory drugs like celecoxib .

Cellular Effects

The compound modulates several cellular pathways by affecting gene expression and signaling cascades. It has been demonstrated to influence the MAPK signaling pathway, leading to altered cell proliferation and apoptosis in various cancer cell lines. Additionally, it exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNFα and IL-6 .

Structure-Activity Relationships (SAR)

Research has indicated that the presence of electron-withdrawing groups, such as chlorine atoms on the phenyl ring, significantly enhances the biological potency of pyrimidine derivatives. For instance, derivatives with different substitutions on the pyrimidine ring have shown varying degrees of COX-2 selectivity and anti-inflammatory activity .

| Compound | IC50 (μM) | COX Enzyme Selectivity |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 selective |

| Celecoxib | 0.04 ± 0.01 | COX-2 selective |

| Indomethacin | 9.17 | Non-selective |

Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various pyrimidine derivatives, this compound demonstrated significant efficacy in reducing carrageenan-induced paw edema in rats. The effective dose (ED50) was calculated to be lower than that of indomethacin, indicating its potential as an alternative anti-inflammatory agent .

Cancer Cell Line Studies

In vitro studies using cancer cell lines have shown that this compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. These findings suggest its potential use as an anticancer agent by targeting specific signaling pathways involved in tumorigenesis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability due to its structural characteristics. Studies indicate that it is well absorbed and distributed throughout biological tissues, with liver metabolism being a key factor in its pharmacological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.